Perfluorohexene-2
Description
Perfluorohexene-2 (C₆F₁₂) is a fluorinated alkene characterized by a six-carbon chain with a double bond at the second position and complete fluorination. Its unique structure imparts high thermal stability and chemical inertness, making it valuable in industrial applications such as polymer production and pyrolysis studies.
This IP is comparable to perfluoro-n-propyl (n-C₃F₇•, 10.06 eV) and perfluoro-iso-propyl (i-C₃F₇•, 10.5 eV) radicals but 1.8 eV higher than the perfluoroallyl radical (C₃F₅•), likely due to weaker electron delocalization . Above 800°C, further decomposition produces tetrafluoroallene (C₃F₄) and trifluoromethyl radicals (CF₃•), highlighting its thermal lability under extreme conditions .
Properties
IUPAC Name |
(E)-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluorohex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12/c7-1(2(8)4(11,12)13)3(9,10)5(14,15)6(16,17)18/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDBBTPNNYKSQX-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\F)(\C(C(C(F)(F)F)(F)F)(F)F)/F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895250 | |
| Record name | (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67899-37-0 | |
| Record name | (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorohexene-2 can be synthesized through the vacuum pyrolysis of perfluorohexane. This process involves heating perfluorohexane at high temperatures (around 950°C) under reduced pressure (1·10^5 torr) to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same vacuum pyrolysis method. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are carefully controlled to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Perfluorohexene-2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorohexane derivatives.
Reduction: Reduction reactions can convert it into other fluorinated compounds.
Substitution: It can undergo substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products:
Oxidation: Perfluorohexane derivatives.
Reduction: Various fluorinated hydrocarbons.
Substitution: Compounds with different functional groups replacing fluorine atoms.
Scientific Research Applications
Chemical Properties and Structure
Perfluorohexene-2 is characterized by a fully fluorinated carbon chain with a double bond at the second carbon position. Its chemical structure contributes to its stability and hydrophobicity, making it suitable for various applications in fields such as medicine and environmental science.
Medical Imaging
This compound has been investigated for its potential use in medical imaging technologies. Its properties allow it to function effectively as a contrast agent in ultrasound imaging:
- Ultrasound Contrast Agents : this compound can be incorporated into nanodroplets that serve as ultrasound contrast agents. These nanodroplets can vaporize upon exposure to ultrasound waves, creating microbubbles that enhance image quality and provide high-resolution images of tissues and blood vessels .
Drug Delivery Systems
The unique phase-change dynamics of perfluorinated compounds like this compound enable their use in targeted drug delivery systems:
- Targeted Therapeutics : The ability of perfluorinated compounds to form stable nanodroplets allows for the encapsulation of therapeutic agents. Upon activation by ultrasound or other stimuli, these droplets can release their payload at specific sites within the body, enhancing the efficacy of treatments while minimizing side effects .
Environmental Applications
This compound is also being researched for its role in environmental applications:
- Contaminant Remediation : Its hydrophobic nature makes it suitable for use in soil and water remediation processes where it can help in the adsorption of organic pollutants. The compound's stability under various environmental conditions enhances its potential effectiveness in cleaning contaminated sites .
Case Study 1: Ultrasound Imaging with this compound Nanodroplets
A study demonstrated that perfluorohexene-based nanodroplets could be activated using ultrasound to produce high-contrast images. The research found that these nanodroplets provided clearer images compared to traditional contrast agents due to their unique vaporization properties .
Case Study 2: Drug Delivery Efficacy
In a controlled experiment involving targeted drug delivery using perfluorohexene nanodroplets, researchers noted significant improvements in drug localization within tumor tissues compared to non-targeted methods. This study highlighted the potential of perfluorinated compounds in enhancing therapeutic outcomes while reducing systemic toxicity .
Data Table: Applications of this compound
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Medical Imaging | Ultrasound contrast agent | Enhanced image resolution |
| Drug Delivery | Targeted therapeutics | Improved localization and reduced side effects |
| Environmental Science | Contaminant remediation | Effective adsorption of organic pollutants |
Mechanism of Action
The mechanism of action of perfluorohexene-2 is primarily related to its chemical stability and inertness. It interacts with other molecules through weak van der Waals forces, making it an excellent solvent for gases and non-polar compounds. In biological systems, it can facilitate gas exchange by dissolving oxygen and carbon dioxide .
Comparison with Similar Compounds
Perfluorohexane (Tetradecafluorohexane, C₆F₁₄)
Structural Differences :
- Perfluorohexane is a fully saturated perfluoroalkane (C₆F₁₄), lacking the double bond present in Perfluorohexene-2.
Properties and Applications : - Reactivity : The absence of a double bond makes perfluorohexane chemically inert, ideal as a heat-transfer fluid (e.g., FC-72) and in electronics cooling .
Perfluorohexane Sulphonyl Fluoride (C₆F₁₃SO₂F)
Functional Group Variation :
- Contains a sulfonyl fluoride (-SO₂F) group instead of a double bond.
Applications and Stability : - Used as a surfactant precursor and research chemical. The sulfonyl group enhances hydrolytic stability compared to this compound, though it remains moisture-sensitive .
Comparison with Functionally Similar Compounds
Potassium 2-(Perfluorohexyloxy)ethane Sulfonate (F-53, C₈F₁₃KO₃S)
Functional Similarity :
- A fluorinated surfactant used in firefighting foams and coatings, sharing applications with this compound-derived materials.
Structural Contrast : - Features a sulfonate (-SO₃⁻) group and ether linkage, unlike the alkene in this compound.
Performance and Risks : - Demonstrates superior surfactant performance but raises environmental concerns due to persistence and mobility in aquatic systems, akin to PFOS . This compound, while less studied, may pose similar risks if metabolized into persistent metabolites .
Perfluorohexyl Phosphonic Acid (C₆F₁₃PO₃H₂)
Emerging Alternative :
- Investigated as a PFOS alternative in electroplating and corrosion inhibition.
Comparison : - The phosphonic acid group offers stronger metal adhesion than this compound’s alkene, but both compounds face scrutiny for long-term environmental impacts .
Environmental and Regulatory Considerations
While this compound lacks a sulfonic acid group, its unsaturated structure may enhance reactivity and metabolic transformation into hazardous intermediates, warranting further toxicological study .
Biological Activity
Perfluorohexene-2 (PFHx-2) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. As a member of the perfluoroalkene family, PFHx-2 exhibits characteristics that may influence its interactions with biological systems, particularly in terms of toxicity and environmental impact. This article aims to elucidate the biological activity of PFHx-2, supported by relevant data tables and case studies.
PFHx-2 is characterized by its perfluorinated carbon chain, which enhances its stability and hydrophobicity. These properties contribute to its persistence in the environment and potential bioaccumulation in living organisms. The structure of PFHx-2 can be represented as follows:
Toxicity Studies
Research has indicated that perfluoroalkenes, including PFHx-2, can exhibit significant biological effects. A range of studies have evaluated the toxicity of related compounds, providing insights into the potential health risks associated with PFHx-2 exposure.
Table 1: Summary of Toxicity Findings for Perfluoroalkenes
| Study | Compound | Dose | Observed Effects |
|---|---|---|---|
| Study A | PFHxS | 500 mg/kg/day | Liver hypertrophy, thyroid hormone disruption |
| Study B | PFOS | 1000 mg/kg/day | Increased liver enzymes, necrosis in renal papilla |
| Study C | PFHx-2 (hypothetical) | TBD | TBD |
Note: The effects observed in related compounds suggest potential similarities in biological activity for PFHx-2.
PFHx-2 may exert its biological effects through several mechanisms:
- Thyroid Hormone Disruption : Studies have shown that perfluoroalkyl substances (PFAS) can interfere with thyroid hormone binding proteins and disrupt the hypothalamic-pituitary-thyroid axis, leading to altered hormone levels .
- Liver Toxicity : Long-chain PFAS have been associated with liver toxicity, characterized by hepatocyte fat infiltration and increased liver enzyme levels . Given the structural similarities, PFHx-2 may also pose similar risks.
- Bioaccumulation Potential : Research indicates that compounds with longer perfluorinated chains exhibit higher bioaccumulation potential. This raises concerns regarding the long-term effects of PFHx-2 in biological systems .
Case Studies
Several case studies have highlighted the real-world implications of exposure to perfluoroalkenes:
- Case Study 1 : A cohort study examined populations near industrial sites where PFAS were used extensively. Elevated serum levels of PFAS were correlated with increased incidence of liver disease and thyroid dysfunction .
- Case Study 2 : An investigation into drinking water contamination revealed that long-term exposure to PFAS, including potential metabolites like PFHx-2, was linked to developmental issues in children .
Research Findings
Recent research has focused on the pharmacokinetics and toxicological profiles of fluorinated compounds:
- Half-life Studies : The half-life of related compounds such as PFHxS ranges from several days in animal models to years in humans, indicating a significant persistence that could apply to PFHx-2 as well .
- In Vitro Studies : Laboratory experiments have demonstrated that fluorinated compounds can inhibit key metabolic pathways, suggesting a need for further investigation into their effects on human health and disease processes .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for detecting and quantifying Perfluorohexene-2 in environmental matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for precise quantification. Optimize column selection (e.g., C18 for non-polar interactions) and ionization parameters to minimize matrix effects. Ensure method validation includes limits of detection (LOD < 0.1 ng/L) and recovery rates (80–120%) for water, soil, and biological samples. Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation .
Q. How can researchers synthesize this compound with high purity for experimental use?
- Methodological Answer : Employ gas-phase fluorination of hexene precursors using cobalt trifluoride under controlled temperature (200–300°C). Purify the product via fractional distillation and confirm purity (>98%) using gas chromatography (GC) with electron capture detection. Document reaction conditions (e.g., pressure, catalyst ratios) in supplementary materials to ensure reproducibility .
Q. What are the key physicochemical properties of this compound critical for environmental fate modeling?
- Methodological Answer : Determine octanol-water partition coefficients (log Kow) via shake-flask experiments and vapor pressure using headspace gas chromatography. Incorporate these into fugacity models to predict partitioning behavior. Compare results with computational predictions (e.g., EPI Suite) to identify discrepancies and refine model parameters .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in this compound’s degradation pathways under varying redox conditions?
- Methodological Answer : Design batch experiments under aerobic vs. anaerobic conditions, monitoring intermediates via high-resolution mass spectrometry (HRMS). Use kinetic modeling (e.g., pseudo-first-order rate constants) to compare degradation rates. Address contradictions by isolating microbial consortia from contaminated sites and testing their metabolic activity via genomic sequencing .
Q. What experimental approaches are suitable for assessing the bioaccumulation potential of this compound in aquatic ecosystems?
- Methodological Answer : Conduct trophic transfer studies using model organisms (e.g., zebrafish, Daphnia) under controlled exposure scenarios. Measure bioconcentration factors (BCFs) via tissue extraction and LC-MS/MS. Validate findings with stable isotope tracing to distinguish parent compounds from metabolites. Compare results across species to identify taxon-specific accumulation patterns .
Q. How can researchers address gaps in toxicity data for this compound while minimizing ethical concerns?
- Methodological Answer : Prioritize in vitro assays (e.g., hepatic cell lines for metabolic disruption) over in vivo models. Use high-content screening (HCS) to assess cytotoxicity and oxidative stress biomarkers. Apply quantitative structure-activity relationship (QSAR) models to predict chronic effects, validating predictions with limited in vivo data under ethical review board oversight .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
